molecular formula C17H24O2 B13740755 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol CAS No. 20201-72-3

2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol

Cat. No.: B13740755
CAS No.: 20201-72-3
M. Wt: 260.4 g/mol
InChI Key: QCAGVVHJLMZTNW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol is an organic compound known for its unique structure and properties. It is also referred to as 3-tert-butyl-2’-hydroxy-5’-methoxyphenyl)methylnorbornane-2-exo-yl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol involves several steps. One common method includes the reaction of 2-methoxyphenol with 5,6,6-trimethyl-2-norbornyl chloride under specific conditions to yield the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

20201-72-3

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2-methoxy-5-(5,6,6-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol

InChI

InChI=1S/C17H24O2/c1-10-12-7-13(14(8-12)17(10,2)3)11-5-6-16(19-4)15(18)9-11/h5-6,9-10,12-14,18H,7-8H2,1-4H3

InChI Key

QCAGVVHJLMZTNW-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C2)C1(C)C)C3=CC(=C(C=C3)OC)O

Origin of Product

United States

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